5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran
Description
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-14-5-2-11(3-6-14)16(17)13-4-7-15-12(10-13)8-9-19-15/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGLHGMUTWWVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran typically involves the reaction of 4-methoxybenzoyl chloride with 2,3-dihydro-1-benzofuran in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Alcohols and diols.
Substitution: Various substituted benzofurans.
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives, including 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran, have shown promising antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives and their evaluation against Mycobacterium tuberculosis and other bacterial strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 3.12 µg/mL against M. tuberculosis with a favorable therapeutic index, indicating potential for further development as an antimicrobial agent .
Key Findings:
- Compound Efficacy : The synthesized benzofuran derivatives exhibited MIC values ranging from 0.5 mg/mL to 1 mg/mL against various gram-positive and gram-negative bacteria.
- Mechanism : The structural features of these compounds were analyzed to understand their interaction with microbial targets, suggesting that modifications can enhance their activity against drug-resistant strains .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. In vitro assays have been conducted to evaluate its cytotoxicity against lung (A-549) and cervical (HeLa) cancer cells.
Research Insights:
- Cytotoxic Activity : Derivatives of this compound displayed significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell growth compared to standard treatments like doxorubicin .
- Molecular Docking Studies : These studies revealed strong binding affinities to key targets such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, supporting the compound's potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Applications
Another area where this compound shows promise is in anti-inflammatory research. Benzofuran derivatives have been investigated for their ability to modulate inflammatory pathways.
Notable Observations:
- Inflammatory Response Modulation : Compounds derived from benzofuran structures have been shown to reduce inflammatory markers in various experimental models, suggesting that they may serve as effective anti-inflammatory agents .
Comparative Data Table
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against multiple pathogens. The study concluded that structural modifications significantly influenced antibacterial potency.
-
Anticancer Activity Assessment :
- A comprehensive analysis was performed using MTT assays on various cancer cell lines. The results indicated that specific substitutions on the benzofuran scaffold enhanced anticancer activity, providing a pathway for future drug development.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran, highlighting differences in substituents, molecular properties, and applications:
Structural and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzoyl group in the target compound enhances electron density at the benzofuran core, facilitating nucleophilic aromatic substitutions or cycloadditions. In contrast, nitro () or bromoethyl () substituents introduce electron-withdrawing effects, altering reactivity toward electrophiles or radicals .
- Steric Considerations : Bulkier substituents, such as the 3,5-dimethoxyphenyl group in the brominated derivative (), may hinder reactivity but improve stereoselectivity in catalytic processes .
Biological Activity
5-(4-Methoxybenzoyl)-2,3-dihydro-1-benzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a methoxybenzoyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response, thereby providing anti-inflammatory effects. Additionally, its anticancer properties are linked to its capacity to induce apoptosis in cancer cells and inhibit cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the minimum inhibitory concentration (MIC) against various bacterial strains, the compound demonstrated effective antibacterial activity with MIC values ranging from 0.78 to 6.25 μg/mL, comparable to standard antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.78 |
| Escherichia coli | 3.12 |
| Pseudomonas aeruginosa | 6.25 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A significant study involved the evaluation of its effects on MCF7 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potent anticancer effects.
Case Study: MCF7 Cell Line
In vitro assays revealed that at concentrations of 10 µM and above, the compound significantly reduced cell viability after 24 hours of exposure. The addition of doxorubicin further enhanced its cytotoxic effects when combined with the compound.
Table 2: Cytotoxicity Data for MCF7 Cells
| Concentration (µM) | Viability (%) after 24h |
|---|---|
| Control | 100 |
| 10 | 75 |
| 20 | 50 |
| Doxorubicin (1 µM) | 60 |
| Combination (10 µM + Doxorubicin) | 30 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been documented. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
Q & A
Q. Optimization strategies :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C to RT | Lower temps reduce side reactions |
| Catalyst (e.g., LDA) | 1–2 equiv | Excess improves coupling efficiency |
| Reaction Time | 3–24 h | Prolonged time enhances conversion |
Critical factors include inert atmosphere (THF/Ar), stoichiometric control, and purification via column chromatography.
Basic: How is structural characterization performed for this compound and its analogs?
Answer:
Key techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxybenzoyl (δ 3.8–4.0 ppm) and dihydrobenzofuran (δ 2.5–3.5 ppm) groups .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z ≈ 282.1 for C₁₇H₁₄O₃) .
- X-ray crystallography : For absolute configuration determination, as applied to analogs like 2-(4-Methoxyphenyl)-2,3-dihydrobenzofuran-5-ol .
Q. Analytical workflow :
Sample purity : HPLC (>95% purity) prior to analysis.
Comparative analysis : Match spectral data with structurally related compounds (e.g., 5-Acetyl-2,3-dihydrobenzo[b]furan) .
Advanced: How do substituent variations (e.g., methoxy vs. hydroxy groups) influence biological activity in dihydrobenzofuran derivatives?
Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Case study :
| Derivative | Substituent | Activity (IC₅₀) |
|---|---|---|
| 5-(4-Methoxy) | OMe | Moderate COX-2 inhibition (≈50 µM) |
| 5-(4-Hydroxy) | OH | Enhanced ROS scavenging (≈20 µM) |
SAR-guided synthesis involves regioselective functionalization using protecting groups (e.g., Bn for OH) .
Advanced: How can contradictions in reported synthetic yields or spectroscopic data be resolved?
Answer:
Common discrepancies arise from:
Q. Troubleshooting steps :
Reproduce conditions : Validate with literature protocols (e.g., Scheme 4 in ).
Cross-validate data : Compare NMR shifts with crystallographically confirmed analogs .
Computational modeling : DFT calculations to predict/verify spectroscopic signatures .
Advanced: What mechanistic insights explain the dihydrobenzofuran core’s stability under acidic/basic conditions?
Answer:
The fused furan ring exhibits:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
